molecular formula C18H17N3O B14009649 2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-(dimethylamino)phenyl)- CAS No. 36998-79-5

2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-(dimethylamino)phenyl)-

Cat. No.: B14009649
CAS No.: 36998-79-5
M. Wt: 291.3 g/mol
InChI Key: CZFRSDJMVHGIIZ-UHFFFAOYSA-N
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Description

The compound 2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-(dimethylamino)phenyl)- (CAS: 1028634-48-1) is a chalcone derivative featuring an α,β-unsaturated ketone core. Its molecular formula is C₁₈H₁₇N₃O, with a molecular weight of 291.352 g/mol . The structure includes a benzimidazole moiety at the 1-position and a 4-(dimethylamino)phenyl group at the 3-position (Figure 1). This compound is of interest in medicinal chemistry and materials science due to its structural hybridity and tunable electronic properties.

Properties

CAS No.

36998-79-5

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one

InChI

InChI=1S/C18H17N3O/c1-21(2)14-10-7-13(8-11-14)9-12-17(22)18-19-15-5-3-4-6-16(15)20-18/h3-12H,1-2H3,(H,19,20)

InChI Key

CZFRSDJMVHGIIZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Claisen–Schmidt Condensation of 2-Acetylbenzimidazole with 4-(Dimethylamino)benzaldehyde

The most common and foundational synthetic route to 2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-(dimethylamino)phenyl)- involves the base-catalyzed aldol condensation (Claisen–Schmidt reaction) between 2-acetylbenzimidazole and 4-(dimethylamino)benzaldehyde.

Reaction Scheme:

$$
\text{2-acetylbenzimidazole} + \text{4-(dimethylamino)benzaldehyde} \xrightarrow[\text{solvent}]{\text{base catalyst}} \text{2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-(dimethylamino)phenyl)-}
$$

Typical Conditions:

  • Catalyst: Piperidine or sodium hydroxide (NaOH) as base catalysts.
  • Solvent: Ethanol or methanol is commonly used.
  • Temperature: Reflux conditions or room temperature stirring for several hours.
  • Reaction Time: 4–24 hours depending on catalyst and temperature.
  • Work-up: The reaction mixture is cooled, and the product precipitates or is extracted, followed by recrystallization.

This method was reported by Dumitrescu et al. (2004) and others, showing efficient preparation of benzimidazolyl chalcones with various substituted aromatic aldehydes, including 4-(dimethylamino)benzaldehyde.

Microwave-Assisted Synthesis

An advanced method to enhance reaction efficiency and yield involves microwave irradiation to assist the condensation process.

  • Procedure: The mixture of 2-acetylbenzimidazole and 4-(dimethylamino)benzaldehyde in a suitable solvent and base catalyst is subjected to microwave irradiation.
  • Advantages: Significantly reduced reaction time (minutes instead of hours), improved yields, and cleaner reactions.
  • Reported Example: Mathew et al. synthesized a series of α,β-unsaturated benzimidazole derivatives, including those with dimethylaminophenyl substituents, using microwave-assisted condensation.

Alternative Synthetic Routes via Intermediate Formation

Some synthetic pathways involve intermediate formation of 1-benzimidazol-2-yl-ethanone (2-acetylbenzimidazole) by oxidation of 1-benzimidazol-2-yl-ethanol followed by Claisen condensation with aromatic aldehydes.

  • Oxidation Step: Mild dichromate oxidation of 1-benzimidazol-2-yl-ethanol to 2-acetylbenzimidazole.
  • Condensation: The acetyl intermediate then undergoes Claisen condensation with 4-(dimethylamino)benzaldehyde to yield the target chalcone.

Functional Group Modifications and Cyclizations

Post-synthesis, the chalcone can be further derivatized or cyclized to form pyrazoline, isoxazole, or pyrimidine derivatives by reaction with hydrazines or other nucleophiles, but these are beyond the scope of the direct preparation of the chalcone itself.

Data Table: Summary of Preparation Methods

Method Reactants Catalyst/Base Solvent Conditions Advantages References
Claisen–Schmidt Condensation 2-acetylbenzimidazole + 4-(dimethylamino)benzaldehyde Piperidine or NaOH Ethanol/Methanol Reflux or RT, 4–24 h Simple, widely used, good yield
Microwave-Assisted Synthesis Same as above Same as above Same as above Microwave irradiation, minutes Faster, higher yield
Oxidation + Condensation 1-benzimidazol-2-yl-ethanol → 2-acetylbenzimidazole + aldehyde Dichromate (oxidation), base (condensation) Various Mild oxidation, then condensation Enables intermediate isolation
Patent Industrial Approach Substituted fluoro-phenyl ethanones + DMF-DMA Halogenating agents, acid/base promoters Various Controlled condensation and cyclization Scalable, environmentally friendly

Analytical and Characterization Techniques

The synthesized compound is typically characterized by:

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the propenone group to a saturated ketone or alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Saturated ketones or alcohols.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for certain enzymes.

    Fluorescent Probes: Due to its aromatic structure, it can be used in the development of fluorescent probes.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs due to its biological activity.

    Diagnostics: Use in diagnostic assays for detecting specific biomolecules.

Industry

    Dyes and Pigments: The compound can be used in the production of dyes and pigments.

    Materials Science:

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-(dimethylamino)phenyl)- involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole ring can interact with active sites of enzymes, while the dimethylamino group can enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Chalcones

Chalcones (α,β-unsaturated ketones) are studied for their diverse applications, ranging from enzyme inhibition to optoelectronic materials. Below is a comparative analysis of the target compound with structurally similar derivatives:

Table 1: Structural Comparison of Selected Chalcone Derivatives

Compound Name Substituents (Ring A) Substituents (Ring B) Molecular Formula Key Features
Target Compound 1H-Benzimidazol-2-yl 4-(Dimethylamino)phenyl C₁₈H₁₇N₃O Benzimidazole enhances bioactivity; dimethylamino improves electron donation
(E)-1-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one 4-Bromophenyl 4-(Dimethylamino)phenyl C₁₇H₁₇BrNO Bromine (electron-withdrawing) increases reactivity
Cardamonin (Cluster 5) 2,4-Dihydroxyphenyl Unsubstituted phenyl C₁₆H₁₄O₄ High inhibitory activity (IC₅₀ = 4.35 μM)
MSPPP (Methylsulfonyl derivative) 4-Methylsulfonylphenyl 4-(Dimethylamino)phenyl C₁₈H₁₉NO₃S Strong electron-withdrawing sulfonyl group; ASE observed at 511–548 nm
(E)-1-(5-Chloro-2-hydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one 5-Chloro-2-hydroxyphenyl 4-(Dimethylamino)phenyl C₁₇H₁₆ClNO₂ Chloro and hydroxy groups enhance polarity

Spectroscopic and Optoelectronic Properties

  • Absorption/Fluorescence: The target compound’s benzimidazole likely extends conjugation, red-shifting absorption compared to MSPPP (403–427 nm) . Dimethylamino groups contribute to solvatochromism, as seen in DAPPP analogs .
  • Bandgap : Benzimidazole’s planar structure may narrow the bandgap relative to phenyl-substituted chalcones, enhancing charge transfer in optoelectronic applications.

Crystallographic and Physicochemical Properties

  • Dihedral Angles : Chalcone analogs in exhibit dihedral angles (7.14°–56.26°) between aromatic rings, affecting planarity and π-π stacking. The benzimidazole moiety in the target compound may enforce coplanarity, improving crystallinity.
  • Physical Properties : Compared to the chloro-hydroxy analog (density: 1.266 g/cm³, boiling point: 497.2°C) , the target compound’s higher molecular weight and hydrogen-bonding capacity (via benzimidazole NH) may increase melting point and solubility in polar solvents.

Biological Activity

The compound 2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-(dimethylamino)phenyl)- , commonly referred to as a benzimidazole chalcone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of Benzimidazole Chalcones

Benzimidazole chalcones are typically synthesized through the Claisen-Schmidt condensation reaction between substituted aromatic aldehydes and 2-acetylbenzimidazole. Various methodologies have been employed to optimize yield and purity, including conventional heating and microwave-assisted techniques. For instance, Dumitrescu et al. (2004) reported the successful synthesis of 3-aryl-1-(2-benzimidazolyl)-2-propen-1-ones using catalytic amounts of piperidine .

Biological Activity Overview

The biological activities of benzimidazole chalcones are extensive, including:

  • Antimicrobial Activity : Several studies have demonstrated that these compounds exhibit significant antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli. For instance, a series of synthesized compounds were evaluated for their in vitro antimicrobial activity, showing promising results against multiple bacterial strains .
  • Antitumor Activity : Recent investigations indicated that certain benzimidazole derivatives possess antitumor properties. A study evaluated their effects on human lung cancer cell lines (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays. Compounds demonstrated substantial cytotoxicity in 2D cultures compared to 3D cultures, suggesting a potential for further development as antitumor agents .
  • Antitubercular Activity : The transformation of benzimidazolyl chalcones into pyrazoline derivatives has been linked to enhanced antitubercular activity against Mycobacterium tuberculosis. Notably, certain derivatives exhibited superior activity compared to others in the series .

Antimicrobial Studies

A comprehensive study conducted by Patel et al. (2014) synthesized clubbed benzimidazoles substituted with pyrazole. These derivatives were evaluated for their anti-tubercular activity, revealing several candidates with potent effects against M. tuberculosis .

Antitumor Studies

In a significant study on antitumor activity, compounds were tested for their ability to inhibit cell proliferation. The results indicated that specific benzimidazole derivatives could effectively halt the growth of cancer cells through mechanisms involving DNA intercalation and inhibition of DNA-dependent enzymes .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlighted that modifications on the benzimidazole ring significantly influenced biological activity. For example:

  • Substituents like chlorophenyl and fluorophenyl groups were associated with enhanced antifungal activity.
  • The introduction of amidine moieties improved binding affinity to DNA, enhancing antitumor potential .

Case Studies

CompoundActivityTarget Organism/Cell LineReference
1AntibacterialStaphylococcus aureus
2AntitumorA549 Cell Line
3AntitubercularMycobacterium tuberculosis

Q & A

Q. Table 1: Solvent Effects on Photophysical Properties

Solventλabs (nm)λemi (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)
Toluene40347236200.45
DMSO42753346700.32
Data adapted from chalcone analogs

Q. Table 2: Computational vs. Experimental UV-Vis Data

Methodλmax (nm)Oscillator Strength
Experimental427-
TD-DFT (PCM)4351.12
B3LYP/6-311++G(d,p) level

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